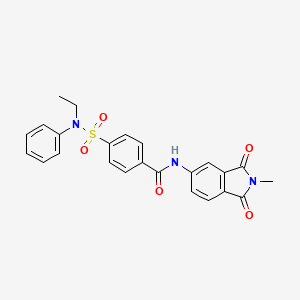
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide, also known as E7820, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. E7820 has been found to inhibit the growth and spread of cancer cells in vitro and in vivo and has shown promise as a potential drug candidate for cancer treatment.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds with structures similar to 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide have been synthesized and evaluated for their antibacterial and antifungal activities. Patel and Dhameliya (2010) reported the synthesis of compounds that exhibited promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
Corrosion Inhibition
Compounds related to 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide have been studied for their role in inhibiting corrosion. Aouine et al. (2011) synthesized derivatives and evaluated their effectiveness in preventing corrosion of mild steel in acidic media, highlighting the chemical's potential application in materials science (Aouine et al., 2011).
Polymer Chemistry
In the field of polymer chemistry, Faghihi et al. (2010) developed a new class of optically active polyamides with pendent groups related to 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide. These polyamides were characterized by various techniques, indicating their potential use in advanced material applications (Faghihi, Absalar, & Hajibeygi, 2010).
Anticancer Research
In anticancer research, Ravinaik et al. (2021) designed and synthesized benzamide derivatives (similar in structure to the compound ) and evaluated their efficacy against various cancer cell lines. Some derivatives exhibited significant anticancer activity, highlighting the potential of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Electrophysiological Activity
Research by Morgan et al. (1990) on compounds structurally related to 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide demonstrated their potential as selective class III agents in cardiac electrophysiological activity, suggesting their use in cardiac health (Morgan et al., 1990).
Propriétés
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-27(18-7-5-4-6-8-18)33(31,32)19-12-9-16(10-13-19)22(28)25-17-11-14-20-21(15-17)24(30)26(2)23(20)29/h4-15H,3H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNFOYDLIOJJIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

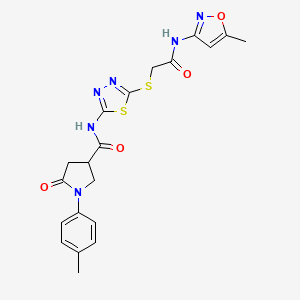
![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)
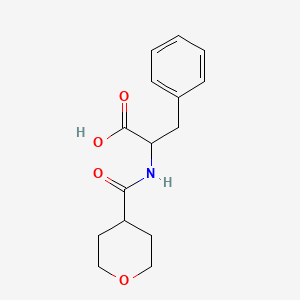
![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/no-structure.png)
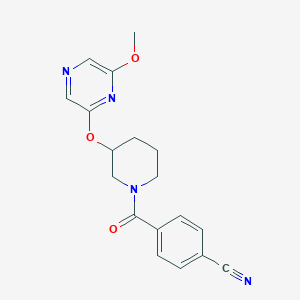
![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2401154.png)
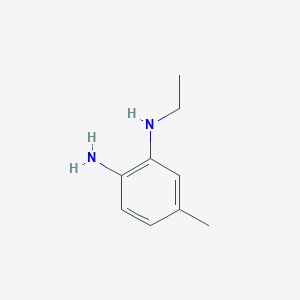
![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)
![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)
![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)
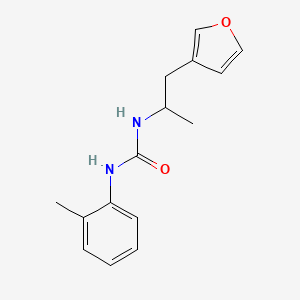
![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)